molecular formula C20H19NO3 B250400 N-[2-(3-phenylpropoxy)phenyl]-2-furamide

N-[2-(3-phenylpropoxy)phenyl]-2-furamide

Cat. No.: B250400
M. Wt: 321.4 g/mol
InChI Key: FGAGSJVTXLWTRW-UHFFFAOYSA-N
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Description

N-[2-(3-Phenylpropoxy)phenyl]-2-furamide is a furanamide derivative characterized by a furan-2-carboxamide core linked to a substituted phenyl group. The phenyl ring is further modified with a 3-phenylpropoxy substituent at the 2-position. This compound belongs to a broader class of N-aryl-2-furamides, which are studied for their diverse pharmacological properties, including anti-inflammatory, anti-hyperlipidemic, and receptor-modulating activities.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-(3-phenylpropoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H19NO3/c22-20(19-13-7-15-24-19)21-17-11-4-5-12-18(17)23-14-6-10-16-8-2-1-3-9-16/h1-5,7-9,11-13,15H,6,10,14H2,(H,21,22)

InChI Key

FGAGSJVTXLWTRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of 2-furamides is highly dependent on substituents on the phenyl ring and the furan moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Furamide Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
N-[2-(3-Phenylpropoxy)phenyl]-2-furamide C20H19NO3 3-Phenylpropoxy at 2-phenyl position Hypothesized anti-inflammatory activity* N/A
5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide C12H7F3N2O4 -NO2 at C5; -CF3 at 3-phenyl High electron-withdrawing groups enhance stability
5-Bromo-N-(2-isopropylphenyl)-2-furamide C14H14BrNO2 -Br at C5; -isopropyl at 2-phenyl Potential halogen-mediated bioactivity
N-[2-(Hydroxymethyl)phenyl]-2-furamide C12H11NO3 -CH2OH at 2-phenyl Improved solubility due to polar hydroxyl group
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide C24H17NO4 Benzoyl at 4-phenyl; -OH at 3-phenyl Anti-hyperlipidemic activity (IC50 ~17 μM)

*Note: The target compound’s activity is inferred from structurally related analogs.

Pharmacological and Functional Insights

Anti-Inflammatory Activity:
  • This suggests that electron-rich aromatic systems (e.g., hydroxyl and methoxy groups) enhance anti-inflammatory effects.
  • N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide : Demonstrated anti-hyperlipidemic activity, though direct anti-inflammatory data are unavailable . The benzoyl group may improve membrane permeability.
Receptor Interactions:
  • Ciproxifan (): A non-furamide H3 receptor antagonist (Ki = 0.5–1.9 nM) highlights the importance of imidazole and cyclopropyl groups in receptor binding . In contrast, 2-furamides may target different pathways due to their planar aromatic systems.
Physicochemical Properties:
  • Electron-Withdrawing Groups : The 5-nitro and trifluoromethyl substituents in 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide improve metabolic stability and lipophilicity, critical for CNS penetration .
  • Halogenation : Bromine in 5-bromo-N-(2-isopropylphenyl)-2-furamide may enhance binding via halogen bonds, as seen in kinase inhibitors .

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